cis-Stilbene-D12
CAS No.: 169104-27-2
Cat. No.: VC0067414
Molecular Formula: C14H12
Molecular Weight: 192.323
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169104-27-2 |
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Molecular Formula | C14H12 |
Molecular Weight | 192.323 |
IUPAC Name | 1,2,3,4,5-pentadeuterio-6-[(Z)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene |
Standard InChI | InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Standard InChI Key | PJANXHGTPQOBST-PUJLZZKESA-N |
SMILES | C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Introduction
Structure and Chemical Properties
cis-Stilbene-D12 maintains the fundamental structure of cis-stilbene, a compound characterized by a 1,2-diphenylethene framework. The central feature is a carbon-carbon double bond connecting two phenyl rings in a cis configuration. The deuteration involves replacing all twelve hydrogen atoms (six on each phenyl ring) with deuterium atoms.
Deuteration Effects
The deuteration of cis-stilbene produces several important effects that differentiate cis-Stilbene-D12 from its non-deuterated counterpart:
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Enhanced Stability: The carbon-deuterium bonds are typically stronger than carbon-hydrogen bonds, potentially leading to enhanced chemical stability.
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Altered Spectroscopic Properties: Deuteration shifts vibrational frequencies in infrared and Raman spectroscopy, providing distinct spectroscopic signatures.
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Modified Scintillation Properties: The replacement of hydrogen with deuterium significantly alters the scintillation response, particularly in the context of neutron detection .
Applications in Neutron Detection
The most significant application of cis-Stilbene-D12 is in neutron detection and spectroscopy, where it demonstrates superior performance compared to conventional 1H-stilbene.
Neutron Detection Principles
Organic scintillators like stilbene detect neutrons through proton or deuteron recoil interactions. When neutrons collide with hydrogen or deuterium atoms in the scintillator, the recoiling particles produce ionization tracks that result in scintillation light.
Performance Characteristics
Research findings demonstrate that cis-Stilbene-D12 offers significant advantages as a neutron detector:
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Improved Pulse Shape Discrimination (PSD): The n-γ PSD separation for stilbene-d12 is approximately 20% better than that of matching 1H-stilbene detectors . This improvement allows for better discrimination between neutron and gamma ray events.
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Enhanced Detection Efficiency: The deuterated version exhibits different ionization track density characteristics compared to proton recoil in conventional stilbene .
As noted in the research findings: "This is due in part to the higher ionization track density, hence saturation, in the recoil deuteron path versus a recoil proton producing the scintillation light" .
Experimental Results
Experimental studies using cis-Stilbene-D12 as a neutron detector have yielded promising results. In comparative tests with conventional stilbene using a 252Cf source, the deuterated version showed markedly improved performance .
Parameter | 1H-stilbene | stilbene-d12 | Improvement |
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n-γ PSD separation | Baseline | ~20% better | 20% |
Integration time for optimal results | 370 nsec | 370 nsec | N/A |
Lower detection threshold | Standard | Improved | Variable |
These results indicate that cis-Stilbene-D12 offers significant advantages for applications requiring precise neutron spectroscopy and discrimination from gamma radiation.
Research Applications
The unique properties of cis-Stilbene-D12 have led to its application in various scientific research areas.
Nuclear Physics Research
The compound's superior neutron detection capabilities make it particularly valuable in nuclear physics experiments where accurate neutron energy measurements are critical. Specific applications include:
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Fast Neutron Spectroscopy: cis-Stilbene-D12 detectors can effectively measure neutron energy spectra in the range of 0.5 to 10 MeV without requiring time-of-flight measurements .
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Nuclear Reaction Studies: The improved pulse shape discrimination allows for better characterization of neutron-producing nuclear reactions.
Comparison with Non-deuterated cis-Stilbene
A direct comparison between cis-Stilbene-D12 and conventional cis-stilbene highlights the specific advantages gained through deuteration:
Physical and Chemical Differences
While sharing the same basic molecular structure, the deuterated and non-deuterated versions exhibit differences in certain properties:
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Molecular Weight: cis-Stilbene-D12 has a higher molecular weight (192.37 g/mol vs. 180.25 g/mol for cis-stilbene).
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Stability: The deuterated version may show enhanced stability due to the stronger carbon-deuterium bonds.
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Spectroscopic Properties: Different vibrational frequencies and spectroscopic signatures are observed.
Performance Differences in Neutron Detection
The most significant differences appear in neutron detection applications:
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Neutron Interaction: Neutrons interact differently with deuterium compared to hydrogen, affecting the energy transfer and scintillation process.
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Pulse Shape Discrimination: As previously noted, cis-Stilbene-D12 demonstrates approximately 20% better n-γ PSD separation compared to conventional stilbene .
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Light Output and Signal Processing: The light output response when exposed to neutrons shows different characteristics, requiring optimized digital PSD algorithms for maximum performance .
Non-deuterated cis-stilbene exhibits complex photochemical behavior following excitation to the S1 state, with multiple competing pathways:
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Photoisomerization: Upon excitation, cis-stilbene can undergo photoisomerization to trans-stilbene .
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Cyclization: An alternative pathway involves cyclization to form dihydrophenanthrene (DHP) .
The research indicates: "From a general perspective, all of the methods predict both pathways, cyclization and isomerization, energetically accessible" .
The relative quantum yields of these pathways depend on various factors including the electronic structure method used in simulations and experimental conditions. Deuteration may alter these quantum yields due to the kinetic isotope effect.
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